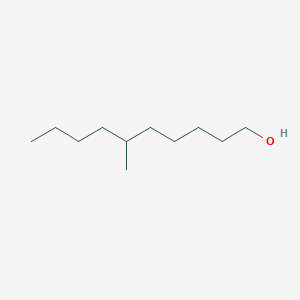
6-Methyl-1-decanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 6-methyl-1-decanal, which is then hydrogenated to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 6-methyl-1-decanal using mild reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 6-Methyl-1-decanoic acid.
Reduction: 6-Methyl-1-decanal.
Substitution: this compound derivatives with various functional groups.
Applications De Recherche Scientifique
6-Methyl-1-decanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-decanol involves its interaction with biological membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its hydrophobic decane chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
1-Decanol: Similar structure but lacks the methyl group at the sixth position.
6-Methyl-1-octanol: Shorter carbon chain but similar functional groups.
6-Methyl-1-dodecanol: Longer carbon chain with similar functional groups.
Uniqueness: 6-Methyl-1-decanol is unique due to its specific chain length and the position of the methyl group, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds might not be as effective.
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
6-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-8-11(2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
ZPMNDFWZBJOEEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















